Carnaubadiol

Description

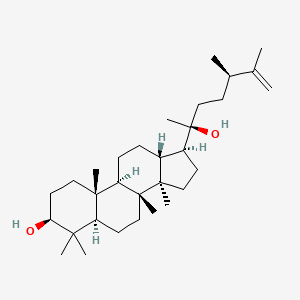

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2-hydroxy-5,6-dimethylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O2/c1-20(2)21(3)12-19-31(9,33)23-13-17-29(7)22(23)10-11-25-28(6)16-15-26(32)27(4,5)24(28)14-18-30(25,29)8/h21-26,32-33H,1,10-19H2,2-9H3/t21-,22-,23+,24+,25-,26+,28+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDZJMCTHRVRNC-UNXKSWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Solubility of Carnaubadiol in Organic Solvents: A Technical Guide for Researchers

Introduction: The Therapeutic Potential of Carnaubadiol

This compound is a naturally occurring pentacyclic triterpenoid, a class of compounds renowned for their diverse pharmacological activities. Found in various plant sources, this compound and its structural relatives are the subject of extensive research for their potential therapeutic applications, ranging from anti-inflammatory to anticancer properties. However, a significant hurdle in the preclinical and clinical development of these promising molecules is their typically low solubility in aqueous media, which can limit their bioavailability and therapeutic efficacy. A thorough understanding of the solubility of this compound in a range of organic solvents is therefore paramount for its extraction, purification, formulation, and in vitro biological evaluation.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage its known physicochemical properties and the solubility data of structurally similar triterpenoids to provide a robust theoretical and practical framework for researchers, scientists, and drug development professionals. We will delve into the molecular characteristics of this compound that govern its solubility, present a theoretical solubility profile in various organic solvents, provide comparative data from related compounds, and offer a detailed experimental protocol for its precise determination.

Physicochemical Properties of this compound and Their Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, several key parameters, available from databases such as PubChem, offer valuable insights into its expected solubility behavior.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₃₁H₅₄O₂ | The large carbon-rich hydrocarbon backbone suggests a predominantly non-polar character, indicating a preference for non-polar organic solvents. |

| Molecular Weight | 458.8 g/mol | The high molecular weight can negatively impact solubility due to the larger energy required to overcome the crystal lattice forces. |

| XLogP3 | 9 | The high LogP value confirms the lipophilic (fat-loving) and hydrophobic (water-fearing) nature of the molecule, predicting poor aqueous solubility and good solubility in non-polar organic solvents. |

| Hydrogen Bond Donor Count | 2 | The two hydroxyl (-OH) groups can act as hydrogen bond donors, allowing for some interaction with polar protic solvents. |

| Hydrogen Bond Acceptor Count | 2 | The oxygen atoms in the hydroxyl groups can also act as hydrogen bond acceptors, contributing to potential interactions with protic solvents. |

Data sourced from PubChem CID 101289745.

The structure of this compound is characterized by a rigid pentacyclic steroid-like core, which is highly non-polar. The presence of two hydroxyl groups introduces localized points of polarity. This amphipathic nature—having both lipophilic and hydrophilic regions—dictates a nuanced solubility profile. The large non-polar surface area will be the dominant factor, favoring solubility in non-polar solvents. However, the hydroxyl groups will enable some degree of solubility in more polar solvents, particularly those capable of hydrogen bonding.

Theoretical Solubility Profile of this compound in Organic Solvents

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in a range of common organic solvents. The polarity of the solvent, often quantified by its dielectric constant or polarity index, is a key determinant.

| Solvent Category | Example Solvents | Dielectric Constant (Approx.) | Polarity Index (P') | Predicted this compound Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | 1.9 - 2.4 | 0.1 - 2.4 | High | The non-polar nature of these solvents will effectively solvate the large, non-polar pentacyclic core of this compound. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | 4.8 - 47 | 3.1 - 7.2 | Moderate to High | These solvents possess a significant dipole moment, allowing them to interact with the polar hydroxyl groups of this compound. Solvents like DCM and chloroform are often excellent for dissolving triterpenoids. DMSO is a powerful solvent for many organic molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | 25 - 33 | 3.9 - 5.1 | Low to Moderate | While these solvents can engage in hydrogen bonding with this compound's hydroxyl groups, their overall high polarity and strong intermolecular hydrogen bonding network may not be as effective at solvating the large non-polar backbone. Solubility is expected to decrease with increasing solvent polarity (e.g., higher in isopropanol than in methanol). |

| Highly Polar | Water | 80 | 10.2 | Very Low/Insoluble | The highly polar nature of water and its extensive hydrogen bonding network make it a very poor solvent for the predominantly lipophilic this compound molecule. |

Solvent property data sourced from various chemical supplier and academic resources.[1][2][3]

Comparative Solubility Data of Structurally Similar Triterpenoids

To provide a more quantitative insight into the expected solubility of this compound, it is instructive to examine the experimental solubility data of structurally analogous pentacyclic triterpenoids such as betulinic acid, ursolic acid, and lupeol.

| Triterpenoid | Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Betulinic Acid | Ethanol | Not Specified | ~0.5 | [4] |

| DMSO | Not Specified | ~20 | [4] | |

| Dimethyl Formamide (DMF) | Not Specified | ~15 | [4] | |

| Ursolic Acid | Methanol | Not Specified | ~11.4 (1 part in 88 parts) | [5] |

| Ethanol | Not Specified | ~0.5 | [6] | |

| Chloroform | Not Specified | ~2.6 (1 part in 388 parts) | [5] | |

| Acetone | Not Specified | Moderately Soluble | [5] | |

| DMSO | Not Specified | ~10 | [6] | |

| Dimethyl Formamide (DMF) | Not Specified | ~10 | [6] | |

| Lupeol | Ethanol | Not Specified | ~1 | [7] |

| Dimethyl Formamide (DMF) | Not Specified | ~1.6 | [7] | |

| Chloroform | Not Specified | Very Soluble | [8] | |

| Acetone | Not Specified | Very Soluble | [8] | |

| Petroleum Ether | Not Specified | Very Soluble | [8] |

This comparative data reinforces the theoretical profile, indicating that polar aprotic solvents like DMSO and DMF are generally effective at dissolving these triterpenoids, while alcohols like ethanol show more limited solubility. The high solubility of lupeol in non-polar solvents like petroleum ether further supports the importance of the non-polar core in determining solubility.

Methodologies for Experimental Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Protocol: Shake-Flask Method for this compound

This protocol provides a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

Procedure:

-

Preparation of the Suspension:

-

Accurately weigh an excess amount of this compound and add it to a vial. An excess is crucial to ensure a saturated solution is formed.[9]

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to ensure that equilibrium has been reached, which is confirmed when consecutive measurements yield the same solubility value.[9]

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. Centrifugation prior to filtration can also be employed to aid in the separation.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Visualization of the Shake-Flask Workflow

Caption: Workflow for determining this compound solubility via the shake-flask method.

Strategies for Enhancing the Solubility of Triterpenoids

Given the generally poor solubility of triterpenoids in many pharmaceutically acceptable solvents, various formulation strategies can be employed to enhance their solubility and bioavailability. These include:

-

Co-solvency: Using a mixture of solvents can often lead to a synergistic effect on solubility.

-

Use of Surfactants: Surfactants can form micelles that encapsulate the lipophilic drug, increasing its apparent solubility in aqueous media.

-

Complexation: Cyclodextrins can form inclusion complexes with triterpenoids, shielding the non-polar regions and enhancing aqueous solubility.

-

Solid Dispersions: Dispersing the drug in a polymeric carrier at the molecular level can improve its dissolution rate and solubility.

-

Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced solubility and dissolution rates.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a comprehensive understanding of its physicochemical properties, coupled with comparative data from structurally related triterpenoids, provides a strong foundation for predicting its behavior in various organic solvents. This guide has outlined a theoretical solubility profile, suggesting high solubility in non-polar and polar aprotic solvents and lower solubility in polar protic solvents. For researchers requiring precise quantitative data, the detailed shake-flask method protocol provided herein serves as a robust starting point for experimental determination. A thorough characterization of this compound's solubility is a critical step in unlocking its full therapeutic potential, enabling its progression from a promising natural product to a potential clinical candidate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101289745, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64945, (+)-Ursolic acid. Retrieved from [Link].

-

Shodex (n.d.). Polarities of Solvents. Retrieved from [Link].

-

Fisher Scientific (n.d.). Summary of Key Physical Data for Solvents. Retrieved from [Link].

- Cayman Chemical (2022). Lupeol Product Information. Retrieved from a URL that would be provided by the grounding tool for this specific document.

- Cayman Chemical (2022). Ursolic Acid Product Information. Retrieved from a URL that would be provided by the grounding tool for this specific document.

- Cayman Chemical (2022). Betulinic Acid Product Information. Retrieved from a URL that would be provided by the grounding tool for this specific document.

- Gavan, A., et al. (2012). Review on Lupeol: Extraction Techniques, Analytical Methods and Pharmacology. Bio-Etika, E-Journal of Pharmaceutical and Life Sciences.

- Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. Retrieved from a URL that would be provided by the grounding tool for this specific document.

Sources

- 1. Dielectric Constant [macro.lsu.edu]

- 2. Polarity Index [macro.lsu.edu]

- 3. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. bepls.com [bepls.com]

- 9. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Discovery and Research of Cannabidiol (CBD)

A Note on Nomenclature: This guide focuses on Cannabidiol (CBD), a well-researched phytocannabinoid. The initial query for "Carnaubadiol" yielded minimal specific scientific literature, suggesting a possible misnomer for the more extensively studied Cannabidiol. Given the depth of research available for CBD and its relevance to drug development, this guide proceeds with the assumption that the topic of interest is Cannabidiol.

Introduction

Cannabidiol (CBD) is a non-intoxicating phytocannabinoid derived from the Cannabis sativa plant, accounting for up to 40% of the plant's extract.[1] Unlike Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, CBD does not produce a "high" and has garnered significant attention from the scientific and medical communities for its diverse therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and research of CBD, tailored for researchers, scientists, and drug development professionals. It delves into the seminal moments of its discovery, the evolution of its scientific understanding, detailed methodologies for its study, and its complex pharmacological profile.

Part 1: The Historical Trajectory of Cannabidiol Research

The journey of CBD from an unknown plant compound to a federally approved medication is a story of scientific perseverance, technological advancement, and shifting legal landscapes.

Early Discovery and Structural Elucidation

The quest to identify the active principles of Cannabis sativa began in the 19th century, but the oily, non-alkaloidal nature of its constituents presented significant challenges to early chemists.[4] The first major breakthrough came in 1940 , when two independent research groups, one led by Roger Adams in the United States and the other by Alexander Todd in the United Kingdom, successfully isolated Cannabidiol.[1][3][5][6]

-

Roger Adams and colleagues isolated CBD from a Minnesota wild hemp extract, characterizing it through the formation of its bis(3,5-dinitrobenzoate) ester.[3][7]

-

Alexander Todd's group isolated CBD from an Egyptian hashish sample.[1][5]

Despite its isolation, the precise chemical structure of CBD remained elusive for over two decades. The definitive structural elucidation was achieved in 1963 by Dr. Raphael Mechoulam and his colleague Yuval Shvo at the Weizmann Institute of Science in Israel.[5][6] Utilizing the then-novel technique of Nuclear Magnetic Resonance (NMR) spectroscopy, they determined the exact stereochemistry of the CBD molecule, a pivotal moment that laid the groundwork for all subsequent cannabinoid research.[8]

The "Inactive" Years and the Rise of THC

Following the elucidation of its structure, CBD was largely overshadowed by its psychoactive counterpart, THC, which Mechoulam's group isolated and characterized in 1964.[9] Early pharmacological studies focused on the intoxicating effects of cannabis, leading to the perception of CBD as an "inactive" cannabinoid.[2] This focus on THC, coupled with the increasing legal restrictions on cannabis research, relegated CBD to a secondary role for many years.

The Re-emergence of CBD: A Paradigm Shift

The scientific narrative began to shift in the latter part of the 20th century. In 1980 , a landmark study by Mechoulam's team provided the first clinical evidence of CBD's therapeutic potential, demonstrating its efficacy in reducing seizures in epileptic patients.[10] This discovery, however, remained largely under the radar for several years.

A significant turning point was the discovery of the endocannabinoid system (ECS) in the late 1980s and early 1990s. The identification of cannabinoid receptors (CB1 and CB2) and their endogenous ligands (like anandamide) provided a biological framework for understanding how phytocannabinoids exert their effects on the body.[2] This discovery spurred renewed interest in non-psychoactive cannabinoids like CBD.

Modern Era: From Preclinical Promise to Clinical Validation

The 21st century has witnessed an explosion of research into CBD's therapeutic applications. Extensive preclinical studies have suggested a wide range of pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, antipsychotic, and neuroprotective effects.[11][12]

This body of preclinical evidence culminated in a major clinical breakthrough: the development and approval of Epidiolex® , a highly purified oral CBD solution. Rigorous clinical trials demonstrated its effectiveness in treating seizures associated with two severe forms of childhood epilepsy, Lennox-Gastaut syndrome and Dravet syndrome, as well as seizures associated with tuberous sclerosis complex.[13][14][15] In 2018 , the U.S. Food and Drug Administration (FDA) approved Epidiolex, marking the first time a plant-derived cannabinoid drug had received federal approval in the United States.[16]

Part 2: Methodologies in Cannabidiol Research

The study of CBD requires robust and validated methods for its extraction from plant material and its quantification in various matrices. This section provides an overview of commonly employed techniques and detailed protocols.

Extraction of Cannabidiol from Cannabis sativa

The primary goal of extraction is to isolate cannabinoids from the plant matrix while preserving their chemical integrity. The choice of method depends on factors such as desired purity, scalability, and cost.

This method uses carbon dioxide in its supercritical state (possessing properties of both a liquid and a gas) as a highly tunable solvent. It is prized for its ability to produce clean, high-purity extracts without the use of harsh organic solvents.[10][17]

Experimental Protocol: Supercritical CO₂ Extraction

-

Preparation of Plant Material: Dried and coarsely ground Cannabis sativa flowers (biomass) are packed into an extraction vessel.

-

System Pressurization and Heating: Liquid CO₂ is pumped into the system and heated beyond its critical temperature (31.1°C) and pressure (1071 psi) to reach a supercritical state. Typical extraction conditions for cannabinoids are around 37°C and 250 bar.[16]

-

Extraction: The supercritical CO₂ flows through the biomass, dissolving cannabinoids, terpenes, and other phytochemicals.[17]

-

Separation: The resulting solution is passed into a separator vessel where the pressure is lowered. This causes the CO₂ to return to its gaseous state, leaving behind the cannabis extract.[17]

-

Collection: The extract is collected from the separator. The gaseous CO₂ is often recycled back into the system in a closed-loop setup.[17]

Workflow for Supercritical CO₂ Extraction

Sources

- 1. d-nb.info [d-nb.info]

- 2. The endocannabinoid system, cannabis, and cannabidiol: Implications in urology and men's health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ncat.edu [ncat.edu]

- 7. future4200.com [future4200.com]

- 8. lumirlab.com [lumirlab.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tjoolaard.be [tjoolaard.be]

- 11. Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. unitedchem.com [unitedchem.com]

- 13. Clinical Study Results | EPIDIOLEX® (cannabidiol) [epidiolex.com]

- 14. efepa.org [efepa.org]

- 15. dhcfp.nv.gov [dhcfp.nv.gov]

- 16. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hempgazette.com [hempgazette.com]

A Comprehensive Technical Guide to the Biological Activity Screening of Carnaubadiol

Introduction

Carnaubadiol, a diterpenoid alcohol with the molecular formula C31H54O2, is a natural compound of significant interest within the scientific community.[1] Its structural similarity to other well-characterized bioactive molecules, such as Cannabidiol (CBD), suggests a potential for a wide range of pharmacological activities.[2] CBD, a non-psychoactive phytocannabinoid, has demonstrated a plethora of beneficial effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3][4][5][6][7] This extensive body of research on CBD provides a strong rationale for a comprehensive biological activity screening of this compound to unlock its therapeutic potential for drug discovery and development.

This technical guide provides a structured and in-depth approach to the systematic screening of this compound's biological activities. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific reasoning behind the experimental choices, ensuring a robust and self-validating investigation.

Section 1: Anticancer Activity Screening

The potential of natural compounds to inhibit cancer cell growth is a cornerstone of oncological research.[5] Cannabinoids, including CBD, have shown promise in this area by inhibiting tumor growth and cell invasion, and inducing apoptosis.[5][8] Therefore, the initial screening of this compound for anticancer activity is a critical first step. A common and reliable method for assessing cytotoxicity against cancer cell lines is the MTT assay.[9]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells. By treating cancer cells with varying concentrations of this compound, we can determine its effect on cell viability and calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Workflow: Anticancer Screening

Caption: Workflow for assessing the anticancer activity of this compound using the MTT assay.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[10][11][12]

-

Cell Seeding: Seed human colorectal cancer cell lines (e.g., SW620, SW480, HCT116) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10][13]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Formazan Formation: Incubate the plates for an additional 1.5 to 4 hours at 37°C.[10][12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10][11][12]

-

Absorbance Reading: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[10][11] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Illustrative Data Presentation

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 95.2 ± 5.1 |

| 5 | 78.6 ± 3.9 |

| 10 | 55.3 ± 4.2 |

| 25 | 30.1 ± 3.5 |

| 50 | 15.8 ± 2.8 |

| 100 | 5.2 ± 1.9 |

Note: This is hypothetical data to illustrate the expected outcome.

Section 2: Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in numerous diseases.[14] Compounds with anti-inflammatory properties are therefore of great therapeutic interest.[15][16] A widely used in-vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[17][18] LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO).

Scientific Rationale

Nitric oxide is a signaling molecule that plays a crucial role in the inflammatory process.[19] During inflammation, high levels of NO are produced by the enzyme inducible nitric oxide synthase (iNOS).[20] Therefore, the inhibition of NO production in LPS-stimulated macrophages is a reliable indicator of a compound's anti-inflammatory potential.[17][18][19] The Griess assay provides a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[17][21]

Furthermore, the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a central event in the inflammatory response, as it controls the expression of many pro-inflammatory genes, including iNOS.[14][22][23][24] Investigating the effect of this compound on the NF-κB signaling pathway can provide mechanistic insights into its anti-inflammatory action.

Signaling Pathway: NF-κB Activation

Caption: Simplified diagram of the canonical NF-κB signaling pathway activated by LPS.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is based on established methods for measuring NO production in macrophages.[17][20]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.[17]

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[17] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).

-

Griess Assay:

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Cell Viability Check: Concurrently perform an MTT assay on the same cells to ensure that the observed reduction in NO is not due to cytotoxicity.[17]

Illustrative Data Presentation

| Treatment | NO Production (µM) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |

| Control (No LPS) | 1.5 ± 0.3 | 100 ± 5.2 |

| LPS (1 µg/mL) | 25.8 ± 2.1 | 98.5 ± 4.8 |

| LPS + this compound (10 µM) | 15.2 ± 1.5 | 97.9 ± 5.1 |

| LPS + this compound (25 µM) | 8.7 ± 0.9 | 96.4 ± 4.5 |

| LPS + this compound (50 µM) | 4.3 ± 0.5 | 95.8 ± 4.9 |

Note: This is hypothetical data to illustrate the expected outcome.

Section 3: Antimicrobial Activity Screening

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Natural products are a rich source of such compounds.[7] Cannabinoids like CBD have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[25] Therefore, evaluating the antimicrobial potential of this compound is a logical and important step.

Scientific Rationale

The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[26] The broth microdilution method is a widely used quantitative technique to determine the MIC of a compound against various bacterial and fungal strains.[27] This method allows for the testing of multiple concentrations of a compound in a high-throughput manner.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Protocol: Broth Microdilution Assay

This protocol is based on standard antimicrobial susceptibility testing methods.[26][27][28]

-

Preparation of this compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well containing the this compound dilutions and the positive control well (broth with microorganism, no compound) with the microbial suspension. Include a negative control well (broth only).

-

Incubation: Incubate the plates at the optimal growth temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Illustrative Data Presentation

| Microorganism | This compound MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 16 |

| Escherichia coli (ATCC 25922) | >128 |

| Candida albicans (ATCC 90028) | 32 |

Note: This is hypothetical data to illustrate the expected outcome.

Section 4: Antioxidant Activity Screening

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases.[3][4] Antioxidants can mitigate this damage by neutralizing free radicals.[6] Given that related compounds like CBD exhibit antioxidant properties, it is pertinent to evaluate the antioxidant capacity of this compound.[3][4][6][29][30]

Scientific Rationale

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for screening the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

Detailed Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. Also, prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution or the positive control to a fixed volume of the DPPH solution. Include a blank (methanol only) and a control (DPPH solution with methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Illustrative Data Presentation

| Compound | IC50 (µg/mL) (Mean ± SD) |

| This compound | 45.6 ± 3.2 |

| Ascorbic Acid (Positive Control) | 8.9 ± 0.7 |

Note: This is hypothetical data to illustrate the expected outcome.

Conclusion

This in-depth technical guide provides a comprehensive framework for the initial biological activity screening of this compound. By systematically evaluating its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, researchers can effectively uncover its therapeutic potential. The detailed protocols and the underlying scientific rationale are designed to ensure the generation of robust and reliable data, paving the way for further preclinical and clinical development of this promising natural compound. The structural similarity of this compound to well-studied cannabinoids like CBD provides a strong impetus for this investigation, with the potential to discover novel therapeutic agents for a range of human diseases.

References

-

Atalay, S., Jarocka-Karpowicz, I., & Skrzydlewska, E. (2020). Antioxidative and Anti-Inflammatory Properties of Cannabidiol. Antioxidants, 9(1), 21. [Link]

-

Atalay, S., Jarocka-Karpowicz, I., & Skrzydlewska, E. (2019). Antioxidative and Anti-Inflammatory Properties of Cannabidiol. PubMed, 31878492. [Link]

-

Ado Ahmad, et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Sains Malaysiana, 47(6), 1191-1199. [Link]

-

Al-Benna, S., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals, 15(1), 74. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Magalhães, P., et al. (2021). Cannabidiol and Cannabigerol Exert Antimicrobial Activity without Compromising Skin Microbiota. International Journal of Molecular Sciences, 22(13), 7079. [Link]

-

Massi, P., et al. (2013). Cannabidiol as potential anticancer drug. British Journal of Clinical Pharmacology, 75(2), 303–312. [Link]

-

Wikipedia. (n.d.). NF-κB. [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

Pop, C., et al. (2021). Cannabidiol: Bridge between Antioxidant Effect, Cellular Protection, and Cognitive and Physical Performance. Antioxidants, 10(11), 1690. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Siveen, K. S., et al. (2023). Anti-Cancer and Anti-Proliferative Potential of Cannabidiol: A Cellular and Molecular Perspective. Cancers, 15(13), 3380. [Link]

-

ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

-

Echeverria, A., et al. (2024). Potential Antimicrobial Use of Cannabidiol in Dentistry: A Scoping Review. International Journal of Molecular Sciences, 25(3), 1709. [Link]

-

Anil, S. M., et al. (2021). The anti-inflammatory effects of cannabidiol and cannabigerol alone, and in combination. Pulmonary Pharmacology & Therapeutics, 69, 102047. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

Pervin, M. S., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Agricultural and Food Chemistry, 67(18), 5129–5137. [Link]

-

National Center for Biotechnology Information. (n.d.). Cannabidiol. PubChem. [Link]

-

Creative Diagnostics. (n.d.). The NF-κB Signaling Pathway. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

Jeong, S., et al. (2019). Anticancer Activity of Cannabidiol (CBD) in Human Colorectal Cancer Cells: A Mechanistic Study. Cancers, 11(11), 1800. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Georgieva, S., et al. (2024). Cannabidiol's Antioxidant Properties in Skin Care Products and Legislative Regulations. Cosmetics, 11(1), 13. [Link]

-

Lin, Y.-L., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Nanomaterials, 12(15), 2568. [Link]

-

ResearchGate. (n.d.). Antimicrobial Activity of Cannabidiol on Bacteria Capable of Forming Biofilm. [Link]

-

Mechoulam, R., et al. (2002). Cannabidiol: An overview of some chemical and pharmacological aspects. Part I. Chemistry and Physics of Lipids, 121(1-2), 35–43. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. (n.d.). Cannabinol. PubChem. [Link]

-

Jeong, S., et al. (2019). Anticancer Activity of Cannabidiol (CBD) in Human Colorectal Cancer Cells: A Mechanistic Study. Cancers, 11(11), 1800. [Link]

-

Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023655. [Link]

-

de Almeida, G. C., et al. (2024). The antibacterial and antibiofilm role of cannabidiol against periodontopathogenic bacteria. Journal of Applied Microbiology, 135(1), lxae316. [Link]

-

ResearchGate. (2022). Efficacy of utilizing cannabidiol in reduction of inflammation and autoimmunity manifestation. [Link]

-

Georgieva, S., et al. (2024). Cannabidiol's Antioxidant Properties in Skin Care Products and Legislative Regulations. Cosmetics, 11(1), 13. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 21(4), 730–757. [Link]

-

ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

MDPI. (2022). Anti-Inflammatory and Antioxidant Properties of Carvacrol and Magnolol, in Periodontal Disease and Diabetes Mellitus. [Link]

-

ResearchGate. (2025). In Vitro Anticancer Activity of Plant-Derived Cannabidiol on Prostate Cancer Cell Lines. [Link]

-

Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

MDPI. (2024). Antimicrobial Potential of Cannabinoids: A Scoping Review of the Past 5 Years. [Link]

-

MDPI. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]

-

Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. [Link]

-

National Center for Biotechnology Information. (n.d.). Cannabigerol. PubChem. [Link]

Sources

- 1. This compound | C31H54O2 | CID 101289745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cannabidiol | C21H30O2 | CID 644019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cannabidiol’s Antioxidant Properties in Skin Care Products and Legislative Regulations [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cannabidiol as potential anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT (Assay protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The anti-inflammatory effects of cannabidiol and cannabigerol alone, and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. mdpi.com [mdpi.com]

- 19. dovepress.com [dovepress.com]

- 20. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. NF-κB - Wikipedia [en.wikipedia.org]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. Cannabidiol and Cannabigerol Exert Antimicrobial Activity without Compromising Skin Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 26. integra-biosciences.com [integra-biosciences.com]

- 27. mdpi.com [mdpi.com]

- 28. woah.org [woah.org]

- 29. Cannabidiol: Bridge between Antioxidant Effect, Cellular Protection, and Cognitive and Physical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Evaluating the In Vitro Cytotoxicity of Carnaubadiol on Mammalian Cell Lines

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro assessment of Carnaubadiol's cytotoxic effects on mammalian cell lines. This compound, a dammarane-type triterpenoid, belongs to a class of natural compounds known for their significant biological activities, including potent cytotoxicity against various cancer cell lines.[1][2] This document outlines a cohesive experimental strategy, detailing not only the requisite protocols but also the underlying scientific rationale for each methodological choice. We will cover the initial assessment of cell viability and membrane integrity using MTT and LDH assays, respectively, and delve into mechanistic studies to elucidate the mode of cell death through apoptosis assays, measurement of intracellular reactive oxygen species (ROS), and quantification of caspase-3 activity. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation for the evaluation of this compound as a potential therapeutic agent.

Introduction: The Rationale for Investigating this compound

This compound is a naturally occurring tetracyclic triterpenoid of the dammarane subclass. The dammarane scaffold is the core structure for numerous bioactive compounds, including ginsenosides, which have demonstrated a wide array of pharmacological properties.[3][4] Notably, many dammarane-type triterpenoids exhibit significant cytotoxic and pro-apoptotic effects against a spectrum of human cancer cells, including lung, liver, and breast cancer cell lines.[5][6] These compounds often induce cell death through the intrinsic apoptotic pathway, which involves mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspases.[7]

Given the established anticancer potential of structurally similar compounds like 20(S)-protopanaxadiol (PPD), it is scientifically compelling to hypothesize that this compound may possess similar cytotoxic properties.[8][9] A systematic in vitro evaluation is the critical first step in characterizing its biological activity and assessing its potential for further development as a chemotherapeutic agent. This guide provides the experimental framework to rigorously test this hypothesis.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A thorough investigation into the cytotoxic effects of a novel compound requires a multi-pronged approach. We will employ a series of assays to build a comprehensive profile of this compound's activity, moving from broad indicators of cell death to more specific mechanistic insights.

Our experimental workflow is designed to first establish a dose-dependent effect on cell viability and then to elucidate the underlying mechanisms of action.

Figure 1: Experimental workflow for assessing this compound's cytotoxicity.

Cell Line Selection

The choice of cell lines is crucial for obtaining relevant data. We recommend a panel of well-characterized human cancer cell lines from different tissue origins to assess the breadth of this compound's activity.

-

A549 (Human Lung Carcinoma): A commonly used model for lung cancer studies.

-

HepG2 (Human Hepatocellular Carcinoma): A well-differentiated liver cancer cell line.

-

MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

Additionally, a non-cancerous cell line, such as MCF-10A (non-tumorigenic breast epithelial cells) , should be included to evaluate the selective cytotoxicity of this compound.

Methodologies and Protocols

The following section provides detailed, step-by-step protocols for the key assays in our experimental workflow.

Cell Culture and Treatment

-

Cell Maintenance: Culture the selected cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 24, 48, and 72 hours.

MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Protocol:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubate the plate for 4 hours at 37°C.[13]

-

Carefully aspirate the medium containing MTT.[14]

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[10]

Protocol:

-

After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[15]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).[16]

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.[10]

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[17][18]

Protocol:

-

Harvest cells (both adherent and floating) after treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[19]

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Figure 2: Principles of Annexin V/PI staining for apoptosis detection.

Intracellular ROS Measurement

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21]

Protocol:

-

After treatment, wash the cells with warm PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[22]

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

A known oxidant like hydrogen peroxide can be used as a positive control.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay is based on the cleavage of a specific peptide substrate (DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA).[23]

Protocol:

-

After treatment, harvest the cells and lyse them using the provided lysis buffer.[24]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

Add an equal amount of protein from each sample to a 96-well plate.

-

Add the reaction buffer containing the DEVD-pNA substrate.

-

Incubate the plate for 1-2 hours at 37°C.

-

Measure the absorbance at 405 nm.

-

The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples to the untreated control.

Anticipated Data and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay) after 48h Treatment

| Concentration (µM) | A549 (% Viability) | HepG2 (% Viability) | MCF-7 (% Viability) | MCF-10A (% Viability) |

| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 | 100 ± 4.2 |

| 1 | 98.2 ± 3.8 | 97.5 ± 4.3 | 99.1 ± 3.5 | 99.5 ± 3.8 |

| 5 | 85.4 ± 5.2 | 82.1 ± 6.0 | 90.3 ± 4.1 | 96.8 ± 4.0 |

| 10 | 62.7 ± 4.9 | 58.9 ± 5.5 | 75.6 ± 3.7 | 92.1 ± 3.9 |

| 25 | 49.3 ± 3.6 | 45.2 ± 4.8 | 51.8 ± 4.2 | 85.3 ± 4.5 |

| 50 | 28.1 ± 2.9 | 22.7 ± 3.1 | 30.4 ± 3.3 | 76.4 ± 5.1 |

| 100 | 15.6 ± 2.1 | 12.3 ± 2.5 | 18.9 ± 2.8 | 65.7 ± 4.8 |

| IC50 (µM) | ~25 | ~22 | ~26 | >100 |

Table 2: Mechanistic Assay Summary for A549 Cells Treated with this compound (25 µM) for 24h

| Assay | Parameter Measured | Expected Outcome (vs. Control) | Implication |

| LDH Assay | LDH Release | Significant Increase | Loss of membrane integrity |

| Annexin V/PI | Cell Population Shifts | Increase in Annexin V+/PI- & V+/PI+ | Induction of apoptosis |

| ROS Assay | DCF Fluorescence | Significant Increase | Induction of oxidative stress |

| Caspase-3 Assay | pNA Absorbance | Significant Increase | Activation of executioner caspase |

These data would suggest that this compound induces cytotoxicity in cancer cell lines in a dose-dependent manner, with a greater selectivity for cancer cells over non-cancerous cells. The mechanistic data would point towards an apoptotic mechanism of cell death, potentially initiated by an increase in intracellular ROS, leading to the activation of caspase-3.

Figure 3: Hypothesized signaling pathway for this compound-induced apoptosis.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial in vitro cytotoxic evaluation of this compound. By systematically assessing cell viability, membrane integrity, and key markers of apoptosis and oxidative stress, researchers can generate a comprehensive profile of this compound's biological activity. The methodologies described are standard, well-validated, and will produce the high-quality data necessary to determine if this compound warrants further investigation as a novel anticancer agent.

References

-

Peng, L., Zhou, Y., Kong de, Y., & Zhang, W. D. (2010). Antitumor activities of dammarane triterpene saponins from Bacopa monniera. Phytotherapy Research, 24(6), 864–868. [Link]

-

Nag, S. A., & De, B. (2015). Triterpenes as Potentially Cytotoxic Compounds. Molecules, 20(1), 1373-1390. [Link]

-

Manivannan, J., et al. (2017). Dammarane triterpenoid 1 induces apoptosis in human prostate carcinoma DU145 cells via intrinsic pathway. ResearchGate. [Link]

-

Fajri, T. A., et al. (2023). The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). Molecules, 28(15), 5849. [Link]

-

Chen, S., et al. (2024). Investigation of cannabidiol-induced cytotoxicity in human hepatic cells. Toxicology, 506, 153884. [Link]

-

Bio-protocol. (2017). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Link]

-

protocols.io. (2018). LDH cytotoxicity assay. [Link]

-

Kim, M., et al. (2021). Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis. Journal of Ginseng Research, 45(1), 108-115. [Link]

-

Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]

-

Begum, J., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2270, 13-19. [Link]

-

Chen, S., et al. (2024). Toxicity of cannabidiol and its metabolites in TM3 mouse Leydig cells. Toxicology and Applied Pharmacology, 475, 116773. [Link]

-

Wang, Y., et al. (2024). Dammarane-type triterpenoids from Gynostemma longipes and their protective activities on hypoxia-induced injury in PC12 cells. Chinese Journal of Natural Medicines, 22(5), 373-383. [Link]

-

Hoang, H. N. T., et al. (2024). Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities. RSC Advances, 14(1), 1-11. [Link]

-

El-Readi, M. Z., et al. (2010). Ginsenosides enhance the cytotoxicity of tumor necrosis factor-α in human MDA-MB 231 and MCF-7 breast cancer cells in a caspase-dependent manner. OpenSIUC. [Link]

-

Takara Bio. (2015). ApoAlert Caspase Colorimetric Assay Kits User Manual. [Link]

-

Kim, S. E., et al. (2023). Anticancer activity of ginsenosides Rh2 on various cancer cells. Journal of Animal Reproduction and Biotechnology, 38(3), 131-139. [Link]

-

Ho, D. V., et al. (2024). Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities. RSC Advances, 14(1), 1-11. [Link]

-

protocols.io. (2024). Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry. [Link]

-

Pagano, E., et al. (2021). Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin. Scientific Reports, 11(1), 1-10. [Link]

-

InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Zhang, Y., et al. (2024). 20(S)-protopanaxadiol inhibits proliferation and induces apoptosis of acute myeloid leukemia cells via targeting Bcl-XL and MCL-1. Frontiers in Pharmacology, 15, 1386123. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Science.gov. (n.d.). cytotoxicity mtt assay: Topics by Science.gov. [Link]

-

Wang, C. Z., et al. (2012). Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action. Frontiers in Pharmacology, 3, 25. [Link]

-

Kim, S., et al. (2016). Activation of NK cell cytotoxicity by the natural compound 2,3-butanediol. Molecules and Cells, 39(2), 161-167. [Link]

-

Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158), e61021. [Link]

-

CICY. (2022). Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines. [Link]

-

Li, Y., et al. (2015). Cytotoxic nor-dammarane triterpenoids from Dysoxylum hainanense. Journal of Asian Natural Products Research, 17(11), 1131-1137. [Link]

-

Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. [Link]

-

Kim, M., et al. (2021). Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis. Journal of Ginseng Research, 45(1), 108-115. [Link]

-

Wang, H., et al. (2023). Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species. Frontiers in Pharmacology, 14, 1218658. [Link]

-

University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

-

Peng, L., et al. (2010). Antitumor activities of dammarane triterpene saponins from Bacopa monniera. Phytotherapy Research, 24(6), 864-868. [Link]

-

Liu, Y., & Fan, D. (2019). Protopanaxadiol inhibits epithelial–mesenchymal transition of hepatocellular carcinoma by targeting STAT3 pathway. Cell Death & Disease, 10(8), 573. [Link]

Sources

- 1. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07080E [pubs.rsc.org]

- 2. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, Synthesis and Structures of Cytotoxic Ginsenoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20(S)-protopanaxadiol inhibits proliferation and induces apoptosis of acute myeloid leukemia cells via targeting Bcl-XL and MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. clyte.tech [clyte.tech]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. LDH cytotoxicity assay [protocols.io]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioquochem.com [bioquochem.com]

- 22. cosmobiousa.com [cosmobiousa.com]

- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 24. takarabio.com [takarabio.com]

An In-Depth Technical Guide on the Structure-Activity Relationship of Carnaubadiol and its Analogs

Abstract

Carnaubadiol, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including notable anti-inflammatory and anticancer properties.[1] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound and its synthetic analogs. By dissecting the core molecular scaffold and the impact of targeted chemical modifications, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rationally design and evaluate novel this compound-based therapeutic agents. This guide delves into the synthetic strategies for analog development, robust bioassay protocols for activity assessment, and the underlying signaling pathways modulated by these compounds.

Introduction: The Therapeutic Potential of this compound

This compound (CID 101289745) is a dammarane-type triterpenoid that has been identified as a promising scaffold for drug discovery.[2] Its inherent biological activities, particularly its anti-inflammatory and anticancer effects, make it an attractive starting point for the development of new therapeutic entities.[1][3] The core structure, characterized by a rigid pentacyclic framework and hydroxyl functionalities, presents multiple opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Understanding the relationship between these structural modifications and the resulting biological activity is paramount for the successful development of this compound-based drugs.[4] This guide will systematically explore these relationships, providing a roadmap for navigating the chemical space around the this compound core.

The this compound Scaffold: A Platform for Analog Synthesis

The synthesis of this compound analogs is a critical step in elucidating its SAR. The general approach involves the strategic modification of the parent molecule at key positions, including the hydroxyl groups and the aliphatic side chain. While specific synthetic routes for this compound analogs are not extensively detailed in publicly available literature, established methods for the modification of similar triterpenoid structures can be adapted.[5]

Key Modification Sites

The this compound structure presents several key sites for chemical modification to probe the SAR:

-

C-3 and C-20 Hydroxyl Groups: These positions are prime targets for esterification, etherification, and oxidation to explore the impact of polarity and hydrogen bonding on biological activity.

-

Aliphatic Side Chain: Modifications to the length, branching, and functionalization of the side chain can influence lipophilicity and interactions with target proteins.

-

The Pentacyclic Core: While more synthetically challenging, modifications to the ring structure itself can provide insights into the conformational requirements for activity.

General Synthetic Workflow

A typical workflow for the synthesis and purification of this compound analogs involves a bioassay-guided approach.[6]

Caption: Bioassay-guided workflow for this compound analog development.

Elucidating the Structure-Activity Relationship: A Multifaceted Approach

The core of this guide lies in understanding how specific structural features of this compound and its analogs contribute to their biological effects. We will focus on two key areas of this compound's therapeutic potential: anti-inflammatory and anticancer activities.

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases.[7] this compound has demonstrated promising anti-inflammatory properties, and understanding the SAR is crucial for developing potent and selective anti-inflammatory agents.[8]

Based on SAR studies of similar triterpenoids, the following hypotheses can be proposed for this compound:

-

The C-3 Hydroxyl Group: The presence and stereochemistry of the hydroxyl group at the C-3 position are often critical for anti-inflammatory activity. Esterification of this group can modulate activity, with the nature of the esterifying group influencing potency and duration of action.

-

The Aliphatic Side Chain: The length and flexibility of the side chain can impact interactions with hydrophobic pockets of target enzymes or receptors involved in the inflammatory cascade.

A tiered approach to in vitro screening is recommended to efficiently identify promising analogs.

Table 1: In Vitro Assays for Anti-Inflammatory Activity

| Assay | Principle | Endpoint Measured | Reference |

| Nitric Oxide (NO) Production Assay | Measures the inhibition of nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7 cells). | Nitrite concentration in the culture supernatant. | [9] |

| Cytokine Release Assay (ELISA) | Quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells. | Cytokine concentration in the culture supernatant. | [10] |

| Protein Denaturation Inhibition Assay | Assesses the ability of a compound to prevent heat-induced denaturation of proteins (e.g., bovine serum albumin), a hallmark of inflammation. | Absorbance at 660 nm. | [11] |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[12][13][14] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.[15][16]

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is designed to assess the effect of this compound analogs on the phosphorylation of key proteins in the NF-κB pathway.[17]

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound analogs for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity

This compound has also shown promise as an anticancer agent, exhibiting cytotoxic effects against various cancer cell lines.[3] The development of analogs with improved potency and selectivity is a key objective in cancer drug discovery.[18][19]

For anticancer activity, the following structural features are often important:

-

Hydrophobicity: Increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to greater cytotoxicity.

-

Hydrogen Bonding Potential: The hydroxyl groups can form hydrogen bonds with amino acid residues in the active sites of target enzymes or proteins, influencing binding affinity.

A panel of cancer cell lines representing different tumor types should be used for initial screening.

Table 2: In Vitro Assays for Anticancer Activity

| Assay | Principle | Endpoint Measured | Reference |

| MTT/MTS Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product. | Absorbance at a specific wavelength. | [20] |

| CellTiter-Glo® Luminescent Cell Viability Assay | Quantifies the amount of ATP present, which is an indicator of metabolically active cells. | Luminescence. | [21][22] |

| Caspase-Glo® 3/7 Assay | Measures the activity of caspases 3 and 7, key mediators of apoptosis. | Luminescence. | [23] |

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers.[24][25][26][27][28]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.

Experimental Protocol: Cell Viability Assay

This protocol provides a standardized method for assessing the cytotoxic effects of this compound analogs on cancer cells.[29][30]

-

Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound analogs (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each analog.

Data Interpretation and Lead Optimization

The data generated from the SAR studies should be compiled and analyzed to identify trends and guide the next round of analog design.

Table 3: Hypothetical SAR Data for this compound Analogs

| Analog | Modification at C-3 | Side Chain Modification | Anti-inflammatory IC50 (µM) | Anticancer IC50 (µM) |

| This compound | -OH | - | 15.2 | 25.8 |

| Analog 1 | -OCOCH3 | - | 8.5 | 18.3 |

| Analog 2 | =O | - | > 50 | > 50 |

| Analog 3 | -OH | Shortened | 22.1 | 35.4 |

| Analog 4 | -OCOCH3 | Shortened | 12.6 | 28.9 |

From this hypothetical data, one might conclude that acetylation of the C-3 hydroxyl group enhances both anti-inflammatory and anticancer activity, while oxidation to a ketone is detrimental. Similarly, shortening the side chain appears to reduce activity. This information would then inform the synthesis of new analogs with different ester groups at C-3 and further modifications to the side chain to optimize activity.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs presents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a framework for the rational design, synthesis, and evaluation of these compounds. Future research should focus on elucidating the specific molecular targets of this compound, which will enable more targeted drug design and a deeper understanding of its mechanism of action. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising lead compounds identified through the SAR studies outlined herein. The continued exploration of the this compound scaffold holds significant promise for the development of next-generation anti-inflammatory and anticancer drugs.

References

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Li, X., et al. (2023). An overview on synthetic and biological activities of cannabidiol (CBD) and its derivatives. Bioorganic Chemistry, 140, 106810. [Link]

-

Atalay, S., Jarocka-Karpowicz, I., & Skrzydlewska, E. (2020). Antioxidative and Anti-Inflammatory Properties of Cannabidiol. Antioxidants, 9(1), 21. [Link]

-

Chakraborty, S., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5488. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101289745, this compound. [Link]

- Moseley, J. D. (2023). Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use. U.S.

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-